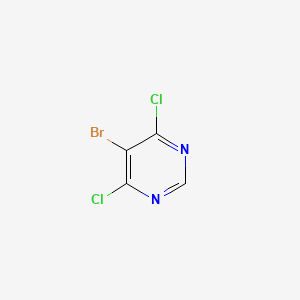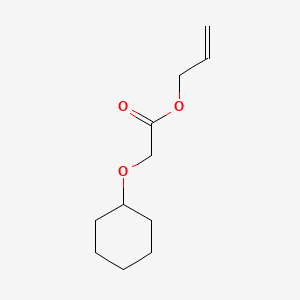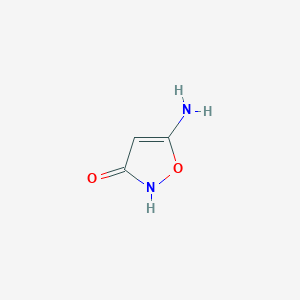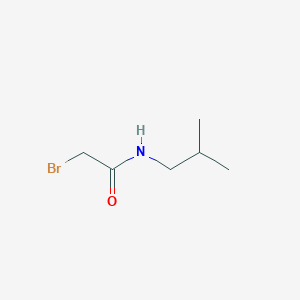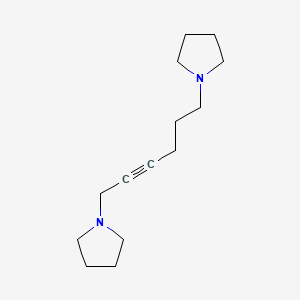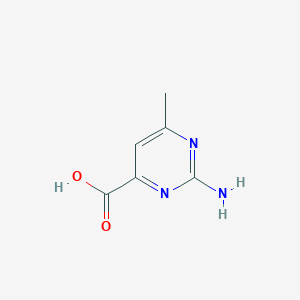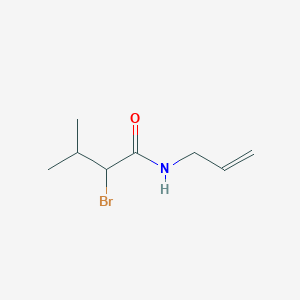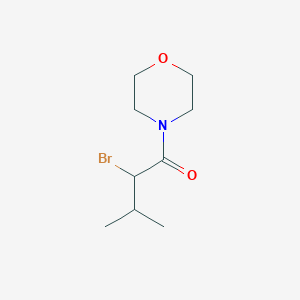
1-(2-羟乙基)-1,2-二氢吡啶-2-酮
描述
1-(2-Hydroxyethyl)-2-pyrrolidone is a versatile heterocyclic building block used in the synthesis of pharmaceutical compounds . It has an empirical formula of C6H11NO2, a CAS number of 3445-11-2, and a molecular weight of 129.16 . It is used as a starting material for the preparation of chemical intermediates such as 1-vinylpyrrolidinone and 1-[2-(diethylamino)ethyl]-2-pyrrolidinone .
Synthesis Analysis
The synthesis of 1-(2-Hydroxyethyl)-2-pyrrolidone involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyethyl)-2-pyrrolidone involves a pyrrolidone ring with a 2-hydroxyethyl group attached . The resonance of the methylene protons (–CH2–OH) is observed at δH = 3.69 ppm .Chemical Reactions Analysis
The chemical reactions involving 1-(2-Hydroxyethyl)-2-pyrrolidone include the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine 5 and the in situ generated sulfonium salt 2 .Physical And Chemical Properties Analysis
1-(2-Hydroxyethyl)-2-pyrrolidone is a liquid with a refractive index of n20/D 1.496 (lit.) and a density of 1.143 g/mL at 25 °C (lit.) . It has a boiling point of 140-142 °C/3 mmHg (lit.) .科学研究应用
Hydrogel Synthesis
1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one: is a compound that can be utilized in the synthesis of hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers capable of retaining a significant amount of water. They are synthesized through various methods, including physical, chemical, and hybrid bonding, which involve solution casting, bulk polymerization, and radiation methods . The resulting hydrogels exhibit properties like mechanical strength, biocompatibility, and stimuli sensitivity, making them suitable for electrochemical and biomedical applications .
Biomedical Applications
In the biomedical field, hydrogels synthesized from compounds like 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one are used for drug release systems, tissue engineering, wound healing, and sensor technologies . These hydrogels mimic the properties of soft human tissues due to their high water content and flexibility, which is crucial for applications such as bone implants, biosensors, and contact lenses .
Energy Storage and Conversion
The mechanical strength and adhesiveness of hydrogels are essential for the reliability of energy storage and conversion devices. Hydrogels derived from 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one can be used as electrolytes in supercapacitors, batteries, and solar cells due to their robust mechanical strength, stretchability, and self-healability .
Flexible Electronics
Hydrogels with 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one can be developed into flexible and self-healable materials that are suitable for flexible electronics. Their ability to maintain conductivity while being stretched or deformed makes them ideal for wearable devices and soft robotics .
Environmental Sensing
The stimuli sensitivity of hydrogels allows them to respond to environmental changes, such as temperature, pH, and ionic concentration. This property can be harnessed in environmental sensors that detect pollutants or changes in the environment .
Smart Drug Delivery
Hydrogels containing 1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one can be engineered to release drugs in response to specific stimuli, providing targeted and controlled drug delivery. This is particularly useful in treatments requiring precise dosages at specific intervals or locations within the body .
Tissue Engineering
The biocompatibility and structural similarity to natural tissues make hydrogels perfect scaffolds for tissue engineering. They can support cell growth and differentiation, aiding in the development of artificial organs and tissue repair .
Diagnostic Imaging
Due to their optical properties and biocompatibility, hydrogels can be used in diagnostic imaging. They can be designed to carry contrast agents or markers that enhance the visibility of internal structures during medical imaging procedures .
安全和危害
The safety data sheet for 1-(2-Hydroxyethyl)-2-pyrrolidone indicates that it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
作用机制
Target of Action
For instance, Everolimus, a derivative of sirolimus, works similarly as an inhibitor of mammalian target of rapamycin (mTOR) .
Mode of Action
For instance, Icaridin, a compound with a similar piperidine structure, has been found to bind to the odorant binding protein 1 of Anopheles gambiae .
Biochemical Pathways
Phosphonates, which possess a characteristic c−p bond in which phosphorus is directly bonded to carbon, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Pharmacokinetics
For instance, a study on N-(2-hydroxyethyl)-2,5-pyrrolidine showed that the compound was rapidly excreted through urine, with about 22% of the dose being excreted in the 0–8 h collection interval .
Result of Action
For instance, Icaridin has been reported to be as effective as DEET at a 20% concentration without the irritation associated with DEET .
属性
IUPAC Name |
1-(2-hydroxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-5-8-4-2-1-3-7(8)10/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAKOAYGMSTAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982874 | |
| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1,2-dihydropyridin-2-one | |
CAS RN |
64330-83-2 | |
| Record name | NSC75654 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxyethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



